

Spectroscopic Profile of Fluometuron-N-desmethyl-4-hydroxy: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluometuron-N-desmethyl-4-hydroxy*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Fluometuron-N-desmethyl-4-hydroxy**, a metabolite of the herbicide Fluometuron. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data and an analysis of expected Infrared (IR) absorption bands based on its molecular structure. Detailed experimental protocols for the analytical detection of related compounds are also included to provide methodological context.

Chemical Identity

- Common Name: **Fluometuron-N-desmethyl-4-hydroxy**
- Systematic Name: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea[1]
- CAS Number: 1174758-89-4[1]
- Molecular Formula: C₉H₉F₃N₂O₂[1]
- Molecular Weight: 234.18 g/mol [1]
- Chemical Structure:

Predicted Spectroscopic Data

In the absence of publicly archived experimental spectra, computational prediction methods offer a valuable alternative for estimating NMR and IR data.

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR chemical shifts for **Fluometuron-N-desmethyl-4-hydroxy**. These predictions are based on established computational models that analyze the chemical environment of each proton.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (position 2)	7.8 - 8.2	Doublet	1H
Ar-H (position 5)	7.0 - 7.4	Doublet of Doublets	1H
Ar-H (position 6)	6.8 - 7.1	Doublet	1H
N-H (urea)	8.5 - 9.5	Singlet (broad)	1H
N-H (methylurea)	6.0 - 7.0	Quartet	1H
O-H (hydroxyl)	9.0 - 10.0	Singlet (broad)	1H
N-CH ₃	2.7 - 2.9	Doublet	3H

Predicted ^{13}C NMR Data

The table below outlines the predicted ^{13}C NMR chemical shifts for the carbon atoms in **Fluometuron-N-desmethyl-4-hydroxy**.

Carbon	Predicted Chemical Shift (ppm)
C=O (urea)	155 - 160
Ar-C (C-4, attached to OH)	150 - 155
Ar-C (C-1, attached to N)	135 - 140
Ar-C (C-3, attached to CF ₃)	120 - 125 (quartet due to C-F coupling)
CF ₃	120 - 130 (quartet due to C-F coupling)
Ar-C (C-2)	115 - 120
Ar-C (C-6)	110 - 115
Ar-C (C-5)	105 - 110
N-CH ₃	30 - 35

Expected Infrared (IR) Spectroscopy Data

The expected IR absorption bands for **Fluometuron-N-desmethyl-4-hydroxy** are based on the characteristic vibrational frequencies of its functional groups.

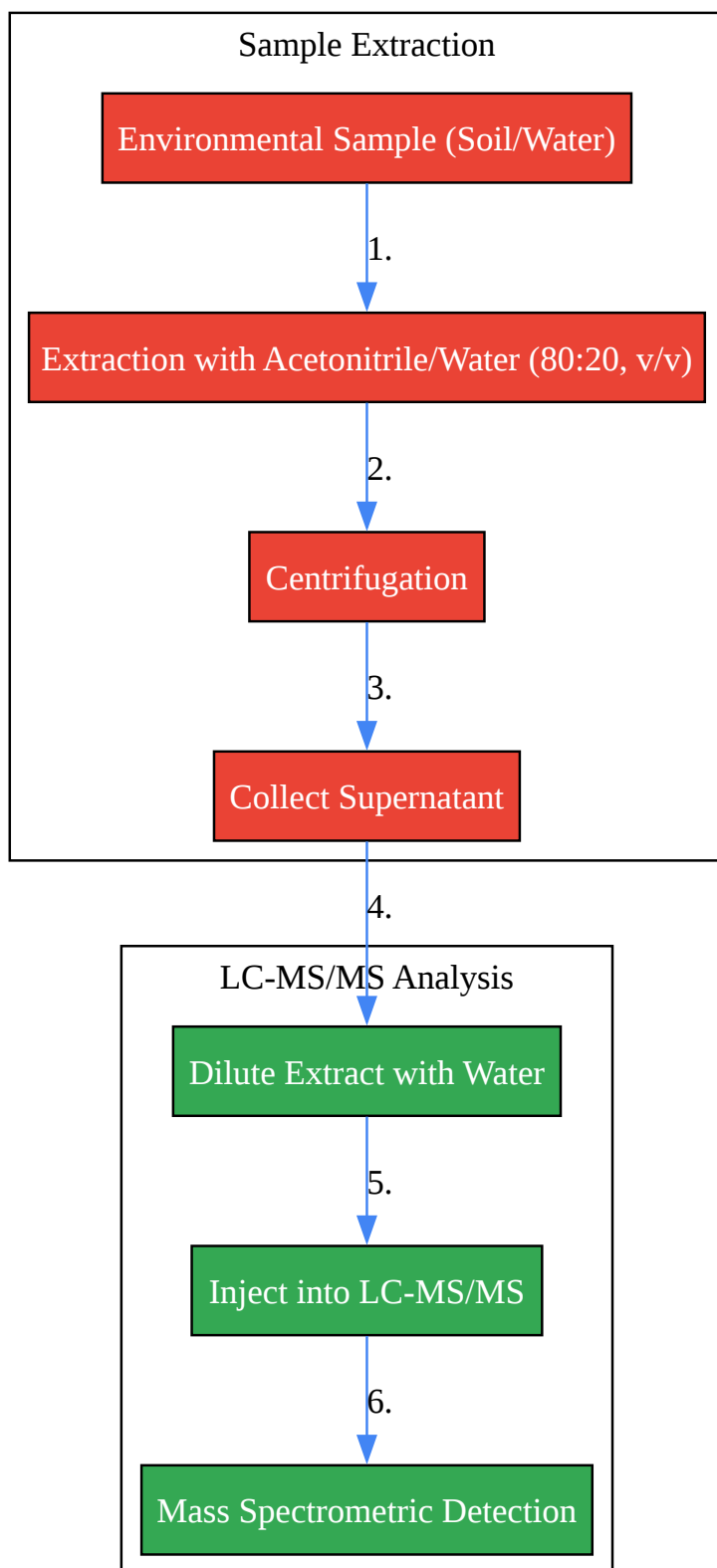
Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (hydroxyl)	3200 - 3600	Strong, Broad
N-H Stretch (urea)	3100 - 3500	Medium, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (methyl)	2850 - 3000	Medium
C=O Stretch (urea)	1630 - 1680	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium to Strong
N-H Bend (urea)	1510 - 1580	Medium
C-F Stretch (trifluoromethyl)	1100 - 1400	Strong
C-O Stretch (hydroxyl)	1000 - 1260	Medium

Experimental Protocols

While specific experimental data for the target compound is scarce, established methods for the analysis of Fluometuron and its metabolites in environmental samples provide a strong procedural foundation. The following is a generalized protocol based on common analytical techniques.

Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is adapted from methods for detecting Fluometuron and its degradation products in soil and water samples.

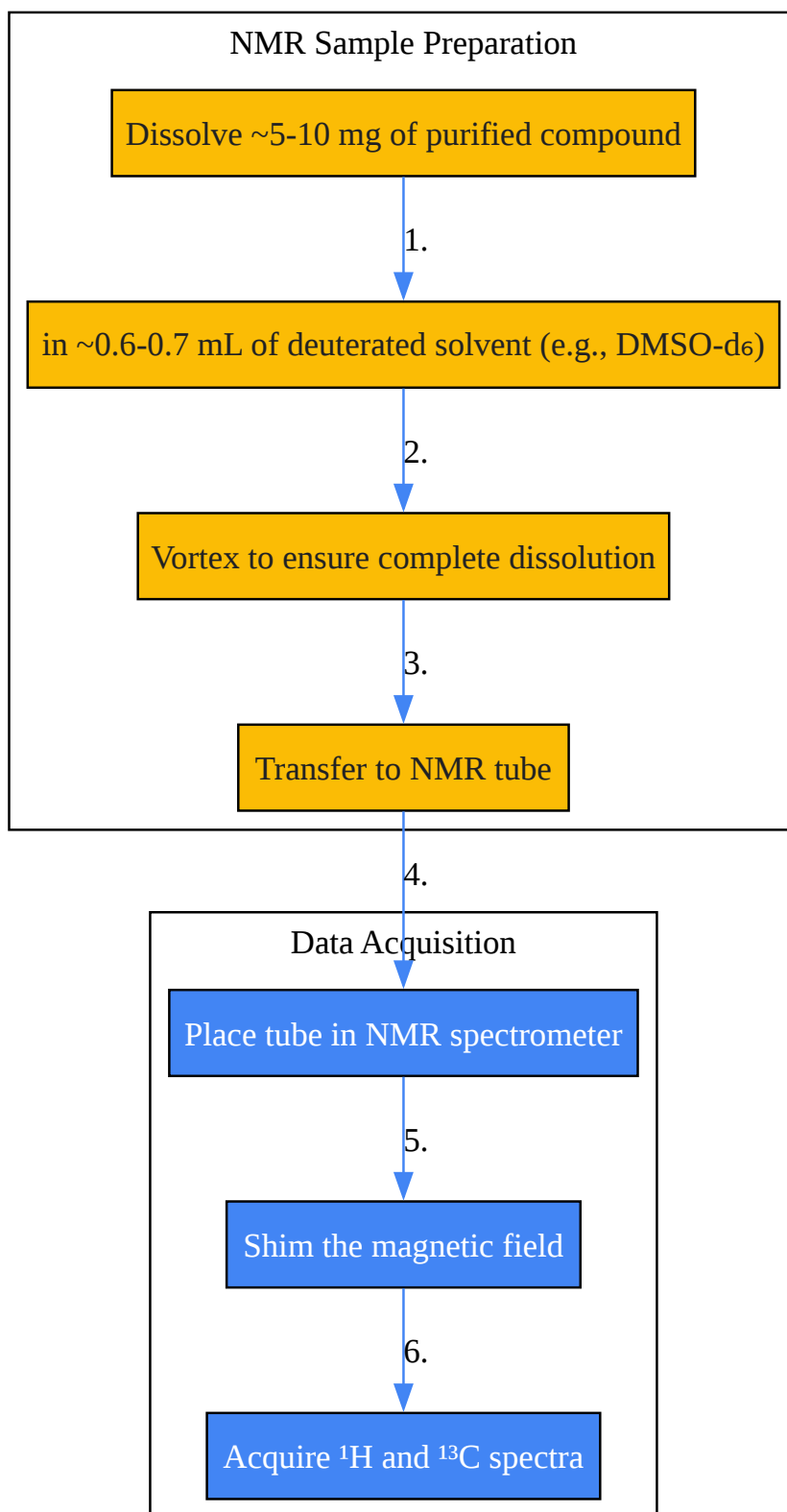


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Caption: Workflow for sample preparation and LC-MS/MS analysis.

NMR Sample Preparation (General Protocol)

For acquiring NMR spectra of a synthesized and purified sample of **Fluometuron-N-desmethyl-4-hydroxy**, the following general protocol would be applicable.



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Caption: General workflow for NMR sample preparation and data acquisition.

Logical Relationship of Fluometuron Metabolism

Fluometuron undergoes metabolic transformation in the environment and biological systems. The N-desmethylation and hydroxylation are key steps in its degradation pathway.



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Caption: Metabolic pathway of Fluometuron to its hydroxy metabolite.

This guide provides a foundational understanding of the spectroscopic characteristics of **Fluometuron-N-desmethyl-4-hydroxy**. The predicted data and outlined protocols serve as a valuable resource for researchers in the fields of environmental science, analytical chemistry, and drug development. Further experimental validation is recommended to confirm these predicted spectroscopic features.

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References

- 1. N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea [lgcstandards.com]
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